molecular formula C8H11BrN2S B13552124 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

Cat. No.: B13552124
M. Wt: 247.16 g/mol
InChI Key: SGZLWKDEBZQJEB-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry and Biological Inquiry

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. bohrium.comresearchgate.net Its structural rigidity and ability to participate in hydrogen bonding and π-π stacking interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. The thiazole nucleus is a core component of numerous clinically approved drugs, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov The aromatic nature of the thiazole ring allows for various substitution patterns, enabling fine-tuning of its electronic and steric properties to optimize biological activity.

Role of Pyrrolidine (B122466) Moieties in Modulating Bioactivity and Chemical Space

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. frontiersin.org Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules. nih.govrsc.org The incorporation of a pyrrolidine moiety can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Pyrrolidine derivatives are found in a vast number of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. frontiersin.orgresearchgate.net

Rationale for the Design and Investigation of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole

The design of this compound is predicated on the synergistic combination of its three key structural components: the thiazole ring, the pyrrolidine moiety linked via a methylene (B1212753) bridge, and the bromo substituent.

The Thiazole-Pyrrolidine Hybrid: The linkage of a pyrrolidine ring to a thiazole scaffold creates a novel chemical entity with the potential for unique biological activities. The pyrrolidine group can introduce crucial stereochemical features and act as a key interaction motif with biological targets, while the thiazole core provides a rigid platform for displaying this and other substituents. Studies on related thiazole-pyrrolidine derivatives have highlighted their potential as antibacterial and cytotoxic agents. biointerfaceresearch.com

The Methylene Linker: The methylene bridge connecting the 2-position of the pyrrolidine to the 2-position of the thiazole provides conformational flexibility. This flexibility can allow the molecule to adopt an optimal conformation for binding to a target protein.

The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position of the thiazole ring is a strategic modification. Halogen atoms, particularly bromine, can significantly modulate a molecule's biological activity through various mechanisms. The bromo group is an electron-withdrawing group that can alter the electronic distribution of the thiazole ring, potentially influencing its reactivity and interaction with biological targets. nih.gov Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to proteins. The position of the bromo substituent can also influence the molecule's metabolic stability. In some cases, halogenation has been shown to enhance the potency of bioactive compounds. nih.gov

Overview of Research Objectives and Scope of the Investigation

Given the structural features of this compound, a focused research investigation would likely encompass the following objectives:

Chemical Synthesis: Development of an efficient and stereoselective synthetic route to produce the target compound. This would likely involve the synthesis of a suitable pyrrolidine precursor and its subsequent coupling with a brominated thiazole intermediate. mersin.edu.trua.es

Structural Characterization: Thorough characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Biological Screening: Evaluation of the compound's biological activity across a range of assays. Based on the known activities of thiazole and pyrrolidine derivatives, primary screening would likely focus on anticancer, antibacterial, and antifungal activities. nih.govbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the contribution of each structural component to the observed biological activity. This could involve variations in the substituent on the thiazole ring, modifications of the pyrrolidine ring, and changes to the linker. nih.govrsc.org

Mechanism of Action Studies: For any identified bioactive properties, further investigation into the underlying mechanism of action would be a key objective. This could involve identifying the specific cellular or molecular target of the compound.

The scope of a comprehensive investigation would be to determine if this compound and its derivatives represent a new class of therapeutic agents with a novel mechanism of action.

Detailed Research Findings

While specific research findings for this compound are not widely available in the public domain, data from structurally related compounds provide valuable insights into its potential biological profile.

Compound NameStructureBiological ActivityReference
4-(4-fluorophenyl)-2-((5,5-dimethyl-1-((S)-pyrrolidin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)amino)thiazoleA thiazole-pyrrolidine derivativeShowed selective antibacterial activity against Gram-positive bacteria. biointerfaceresearch.com
(S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylateA brominated pyrrolidine derivativeUsed as an intermediate in the synthesis of antiviral drugs. mdpi.com
A series of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivativesVariously substituted thiazole-pyrrolidine hybridsShowed moderate antibacterial and good anti-tuberculosis activity. mersin.edu.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

5-bromo-2-(pyrrolidin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)4-6-2-1-3-10-6/h5-6,10H,1-4H2

InChI Key

SGZLWKDEBZQJEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=NC=C(S2)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Pyrrolidin 2 Ylmethyl Thiazole

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, suggests a primary disconnection at the C-N bond formed between the thiazole's methylene (B1212753) bridge and the pyrrolidine (B122466) ring. This leads to two key precursors: a functionalized 5-bromothiazole (B1268178) unit and a 2-(aminomethyl)pyrrolidine derivative.

This disconnection strategy points towards a convergent synthesis, where the two main fragments are prepared separately and then coupled in a final step. The most direct approach for the key bond formation is a reductive amination between 5-bromothiazole-2-carboxaldehyde and 2-(aminomethyl)pyrrolidine. This method is advantageous as it forms the desired carbon-nitrogen bond and reduces the imine intermediate in a single operational sequence.

Alternative disconnections could involve a nucleophilic substitution of a 2-(halomethyl)-5-bromothiazole with 2-(aminomethyl)pyrrolidine, or a coupling reaction involving a metallated pyrrolidine derivative and a suitable electrophilic thiazole (B1198619). However, the reductive amination pathway is often preferred due to its efficiency and the commercial availability or straightforward synthesis of the required precursors.

The key precursors identified through this analysis are:

5-Bromothiazole-2-carboxaldehyde: This provides the core heterocyclic structure with the necessary aldehyde functionality for the coupling reaction.

2-(Aminomethyl)pyrrolidine: This chiral or racemic building block introduces the pyrrolidin-2-ylmethyl moiety.

Development of Novel Synthetic Routes to the Thiazole Core

The formation of the 5-bromothiazole core can be achieved through various established methods, with the Hantzsch thiazole synthesis being a prominent and versatile approach. nih.govasianpubs.orgresearchgate.netrsc.orgderpharmachemica.comsynarchive.com This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-bromothiazoles, a key starting material is an α,α-dihalo- or α-bromo-α,β-unsaturated ketone, which upon reaction with a thioamide, leads to the desired 5-bromo-substituted thiazole ring.

Optimization of the Hantzsch synthesis for 5-bromothiazoles often involves careful selection of the reaction conditions to control regioselectivity and maximize yield. Factors such as the solvent, temperature, and the nature of the thioamide can significantly influence the outcome. For instance, conducting the reaction under acidic conditions can sometimes alter the regioselectivity of the cyclization. rsc.org

A plausible route to a precursor for the target molecule is the reaction of an appropriate α-brominated carbonyl compound with thioformamide. Subsequent functionalization at the 2-position would then be necessary.

Reactant 1 Reactant 2 Product Conditions Yield (%) Reference
α-haloketoneThioamide2,4-disubstituted thiazoleEthanol (B145695), reflux70-90 derpharmachemica.com
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted Hantzsch thiazoleSiW/SiO2, ultrasonic irradiation79-90 nih.gov
Substituted 2-bromo-1-phenylethanoneThiosemicarbazideSubstituted 4-phenyl-1,3-thiazoleMulticomponent reactionGood asianpubs.org

This table presents typical conditions and yields for the Hantzsch thiazole synthesis, a key reaction for forming the thiazole core.

The most direct and strategic method for introducing the pyrrolidine-2-ylmethyl group is through the reductive amination of 5-bromothiazole-2-carboxaldehyde with 2-(aminomethyl)pyrrolidine. researchgate.netrsc.org This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for imines over aldehydes. commonorganicchemistry.commasterorganicchemistry.comharvard.eduresearchgate.net The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) at room temperature.

An alternative, though potentially less direct, strategy involves the conversion of 5-bromothiazole-2-carboxaldehyde to a 2-(halomethyl)-5-bromothiazole. This can be achieved by reduction of the aldehyde to the corresponding alcohol, followed by conversion to the halide (e.g., using SOCl₂ or PBr₃). The resulting electrophilic thiazole can then undergo a nucleophilic substitution reaction with 2-(aminomethyl)pyrrolidine.

Aldehyde/Ketone Amine Reducing Agent Solvent Conditions Yield (%)
AldehydePrimary AmineNaBH(OAc)₃DichloromethaneRoom Temperature70-95
KetoneSecondary AmineNaBH₃CNMethanolpH 6-765-90
Functionalized AldehydeAniline DerivativeH-cube (flow hydrogenation)MethanolRoom TemperatureHigh Conversion

This table summarizes common conditions for reductive amination, a key step in coupling the pyrrolidine and thiazole moieties.

Stereoselective Synthesis Approaches for the Pyrrolidine Stereocenter

The pyrrolidine ring in this compound contains a stereocenter at the 2-position. Consequently, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the target compound. The most straightforward approach to achieve this is to utilize an enantiomerically pure starting material, namely (R)- or (S)-2-(aminomethyl)pyrrolidine.

The synthesis of enantiopure 2-(aminomethyl)pyrrolidine can be accomplished through several routes, often starting from the readily available chiral pool amino acid, proline. For example, (S)-proline can be reduced to (S)-prolinol, which can then be converted to (S)-2-(aminomethyl)pyrrolidine through a series of standard functional group transformations.

Alternatively, asymmetric synthesis methodologies can be employed to create the chiral pyrrolidine ring. This could involve asymmetric catalytic reactions to construct the heterocyclic core with the desired stereochemistry.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a variety of analogs with modifications at different positions of the molecule is essential.

Substitution at the C-4 Position:

The C-4 position of the thiazole ring can be functionalized using a modified Hantzsch synthesis. By starting with a 1,2-dicarbonyl compound or its equivalent, and reacting it with an appropriate thioamide and a source of bromine, a 4-substituted-5-bromothiazole can be prepared.

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide range of substituents at the C-4 position. researchgate.netresearchgate.netnih.govmdpi.comyoutube.comnih.govumontreal.ca Starting from a 2-substituted-4-bromothiazole, various coupling partners can be used to introduce alkyl, aryl, or other functional groups.

Substitution at the C-5 Position:

The bromine atom at the C-5 position serves as a convenient handle for introducing diverse substituents through cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively. beilstein-archives.org These reactions typically utilize a palladium catalyst and a suitable coupling partner, such as a boronic acid (Suzuki), an organostannane (Stille), or a terminal alkyne (Sonogashira).

Nucleophilic aromatic substitution of the C-5 bromine is also a possibility, particularly with strong nucleophiles, allowing for the introduction of heteroatom-based substituents.

Coupling Reaction Coupling Partner Catalyst Typical Substituent Introduced
Suzuki CouplingArylboronic acidPd(PPh₃)₄Aryl group
Stille CouplingOrganostannanePdCl₂(PPh₃)₂Alkyl, Aryl, Vinyl group
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuIAlkynyl group
Heck CouplingAlkenePd(OAc)₂Alkenyl group

This table outlines common palladium-catalyzed cross-coupling reactions that can be used to modify the thiazole ring at the C-4 and C-5 positions.

Variations in the Pyrrolidine Nitrogen Substituents

The introduction of various substituents on the nitrogen atom of the pyrrolidine ring is a key strategy to modulate the physicochemical properties of the target compound. A common and effective approach involves the use of an N-protected pyrrolidine precursor, which is carried through the synthesis of the core structure, followed by deprotection and subsequent functionalization of the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

A plausible synthetic route commences with commercially available N-Boc-L-proline. The carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a suitable leaving group, such as a tosylate or a halide. Subsequent displacement with a cyanide source, followed by reduction, would yield N-Boc-2-(aminomethyl)pyrrolidine. This intermediate can be converted to the corresponding thioamide, a key precursor for the Hantzsch thiazole synthesis. Reaction of the N-Boc-2-(pyrrolidin-2-ylmethyl)thioamide with an appropriate α-haloketone, such as 1,3-dibromoacetone, would lead to the formation of the 5-bromo-2-(N-Boc-pyrrolidin-2-ylmethyl)thiazole.

Following the successful synthesis of the N-Boc protected intermediate, the Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free amine of this compound. This secondary amine is a versatile handle for the introduction of a wide array of substituents. Standard N-alkylation or N-acylation reactions can be employed to introduce diverse functional groups.

For instance, reductive amination with various aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride can furnish a range of N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides can be used to introduce acyl moieties. These synthetic transformations allow for the preparation of a library of compounds with diverse substituents on the pyrrolidine nitrogen, which is invaluable for medicinal chemistry and drug discovery programs.

Table 1: Examples of N-Substituted this compound Derivatives

Substituent (R)Reagents for N-functionalization
MethylFormaldehyde, Sodium triacetoxyborohydride
EthylAcetaldehyde, Sodium triacetoxyborohydride
BenzylBenzaldehyde, Sodium triacetoxyborohydride
AcetylAcetic anhydride (B1165640) or Acetyl chloride
BenzoylBenzoyl chloride

Chain Length and Branching Variations of the Linker

Modification of the methylene linker between the pyrrolidine and thiazole rings provides another avenue for structural diversification. Altering the length and branching of this linker can significantly impact the conformational flexibility and spatial orientation of the pyrrolidine and thiazole moieties, which can in turn influence biological activity. The synthesis of such analogs requires the preparation of modified pyrrolidine precursors with the desired linker structure.

Chain Elongation:

To synthesize analogs with a longer linker, such as an ethyl or propyl chain, one could start from N-protected proline and perform a chain extension reaction. For example, homologation of the carboxylic acid of N-Boc-proline, for instance via the Arndt-Eistert reaction, could provide the corresponding N-Boc-2-(carboxymethyl)pyrrolidine. This can then be converted to the necessary thioamide precursor for the Hantzsch synthesis, ultimately yielding a 5-bromothiazole derivative with an ethylene (B1197577) linker. An alternative approach would be to utilize N-Boc-2-(2-aminoethyl)pyrrolidine as a starting material, which can be prepared from N-Boc-proline through a multi-step sequence involving amide coupling with an appropriate spacer followed by reduction.

Introduction of Branching:

To introduce branching at the linker, a different set of starting materials and synthetic strategies would be necessary. For instance, to synthesize an analog with a methyl branch on the linker, one could start with a suitably protected 2-(1-aminoethyl)pyrrolidine. The synthesis of this precursor might involve the stereoselective addition of a methyl group to an N-protected pyrrolidin-2-yl imine derivative, followed by reduction. The resulting primary amine can then be converted to the thioamide and cyclized to form the desired 5-bromothiazole derivative with a branched linker.

The synthesis of these more complex analogs underscores the flexibility of chemical synthesis in generating a wide range of structural variations for detailed scientific investigation. Each modification, whether on the pyrrolidine nitrogen or the linker, provides a new molecule with potentially unique properties.

Table 2: Examples of Linker-Modified 5-Bromo-2-(pyrrolidin-2-yl...)thiazole Analogs

Linker StructurePyrrolidine Precursor for Synthesis
-CH₂- (Standard)N-Boc-2-(aminomethyl)pyrrolidine
-CH₂CH₂-N-Boc-2-(2-aminoethyl)pyrrolidine
-CH(CH₃)-N-Boc-2-(1-aminoethyl)pyrrolidine

Advanced Spectroscopic and Chromatographic Methods for Structure Elucidation of 5 Bromo 2 Pyrrolidin 2 Ylmethyl Thiazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, ¹H and ¹³C NMR spectra would provide a complete map of the proton and carbon skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The sole proton on the thiazole (B1198619) ring (H-4) would appear as a singlet in the aromatic region. The protons of the methylene (B1212753) bridge connecting the two rings and the protons on the pyrrolidine (B122466) ring would appear in the aliphatic region, likely exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The N-H proton of the pyrrolidine would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbons of the thiazole ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The C-Br carbon (C-5) would be significantly influenced by the halogen's electronegativity. The aliphatic carbons of the methylene bridge and the pyrrolidine ring would appear in the upfield region.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would establish the connectivity between adjacent protons (e.g., within the pyrrolidine ring and the methylene bridge). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range (2-3 bond) correlations, confirming the connection between the methylene bridge and both the thiazole and pyrrolidine rings.

Expected ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Thiazole C2-~165-170
Thiazole C4~7.5-7.8 (s)~140-145
Thiazole C5-~110-115
Methylene (-CH₂)~3.0-3.5 (m)~35-40
Pyrrolidine C2'~3.5-4.0 (m)~60-65
Pyrrolidine C3', C4'~1.5-2.2 (m)~25-35
Pyrrolidine C5'~2.8-3.3 (m)~45-50
Pyrrolidine N-HBroad singlet, variable-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₁₁BrN₂S), the calculated molecular weight is approximately 246.00 g/mol for the ⁷⁹Br isotope and 248.00 g/mol for the ⁸¹Br isotope.

A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity (M⁺ and M+2 peaks), which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound.

The fragmentation pattern observed in MS/MS analysis would provide evidence for the compound's structure. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Fission of the bond between the methylene bridge and the pyrrolidine ring, leading to the formation of a stable thiazolylmethyl cation.

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion without bromine.

Pyrrolidine Ring Opening: Fragmentation of the pyrrolidine ring, leading to a series of characteristic smaller ions.

Expected Key Fragments in Mass Spectrum

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Identity of Fragment
246248[M]⁺ (Molecular Ion)
176178[M - C₄H₈N]⁺ (Loss of pyrrolidine moiety via alpha-cleavage)
167-[M - Br]⁺ (Loss of bromine radical)
70-[C₄H₈N]⁺ (Pyrrolidine fragment)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.gov The thiazole ring itself has several characteristic stretching vibrations. cdnsciencepub.comresearchgate.net

Expected IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H stretchSecondary amine (Pyrrolidine)
2850-3000C-H stretchAliphatic (CH₂ and CH)
~1610-1640C=N stretchThiazole ring
~1450-1550C=C stretchThiazole ring
~800-850C-H out-of-plane bendSubstituted heteroaromatic ring
~550-650C-Br stretchBromo-aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. ethernet.edu.et The bromothiazole moiety acts as the primary chromophore. The absorption spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λmax) in the UV region, corresponding to π → π* and n → π* electronic transitions within the heteroaromatic ring system. scielo.org.za The exact position of λmax can be influenced by solvent polarity. msu.edu

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net

Analysis of related thiazole structures suggests that the thiazole ring itself would be essentially planar. nih.govrsc.org X-ray analysis would confirm the relative orientation of the pyrrolidine ring with respect to the thiazole ring. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrolidine N-H group, which can significantly influence the compound's physical properties.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of non-volatile compounds. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an additive like formic acid or trifluoroacetic acid), would be employed. nih.gov A pure sample would exhibit a single sharp peak at a specific retention time. Purity is typically determined by the peak area percentage, often using a UV detector set to a wavelength where the compound absorbs strongly (determined from the UV-Vis spectrum).

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity analysis. The gas chromatogram would show the retention time of the compound, while the coupled mass spectrometer would provide mass data for the eluting peak, simultaneously confirming its identity. This method is highly sensitive and excellent for detecting trace volatile impurities.

These chromatographic techniques are also scalable for preparative purposes, allowing for the isolation and purification of the target compound from reaction mixtures.

Computational and Theoretical Investigations of 5 Bromo 2 Pyrrolidin 2 Ylmethyl Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms—its optimized geometry. atlantis-press.comtaylorfrancis.com This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties.

Energy profiles can be calculated to explore different conformational states and the energy barriers between them. For instance, the rotation around the single bond connecting the pyrrolidine (B122466) and thiazole (B1198619) rings can be systematically studied to identify the most stable rotamers. These calculations are vital for understanding the molecule's flexibility and the relative populations of its different conformations under thermal equilibrium.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
C2-C(methylene) Bond Length1.51 Å
C(methylene)-N(pyrrolidine) Bond Length1.47 Å
C5-Br Bond Length1.89 Å
Thiazole Ring Planarity (Dihedral)~0°
Total Energy-2345.67 Hartree

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acs.orgresearchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable in predicting how it might interact with other chemical species. For this compound, the electron-rich thiazole and pyrrolidine rings are expected to significantly influence the distribution and energies of these frontier orbitals.

Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors

DescriptorValue (eV)
EHOMO-6.54
ELUMO-1.23
Energy Gap (ΔE)5.31
Ionization Potential (I)6.54
Electron Affinity (A)1.23
Global Hardness (η)2.655
Global Softness (S)0.188
Electronegativity (χ)3.885

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pyrrolidinylmethyl side chain in this compound means the molecule can adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. While quantum chemical calculations can identify stable conformers, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. nih.govresearchgate.net

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment that can include solvent molecules to mimic physiological conditions. These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the structure, and the timescales of conformational changes. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking Simulations with Potential Biological Targets (Hypothetical Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsemanticscholar.org This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

In a hypothetical scenario, if this compound were to be investigated as an inhibitor of a specific enzyme, molecular docking could predict how it fits into the enzyme's active site. The simulation would explore various possible binding poses, and a scoring function would rank them based on their predicted binding affinity. The analysis of the best-ranked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For this molecule, the nitrogen atoms in the thiazole and pyrrolidine rings could act as hydrogen bond acceptors, while the aromatic thiazole ring could engage in π-π stacking or hydrophobic interactions.

Docking programs provide a score that estimates the binding affinity, often expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov These scores are useful for comparing the binding of different ligands to the same target or for prioritizing compounds for further experimental testing. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be applied to the docked poses to obtain more accurate estimates of the binding free energy by considering solvent effects and entropic contributions.

Hypothetical Molecular Docking Results against a Kinase Target

ParameterValue
Binding Affinity (Docking Score)-8.5 kcal/mol
Predicted Ki500 nM
Key Interacting ResiduesLys72, Glu91, Leu135, Asp184
Types of InteractionsHydrogen bond with Glu91, Hydrophobic interactions with Leu135

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for the rational design of novel therapeutic agents. This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com For analogs of this compound, QSAR studies are instrumental in predicting the biological potency of newly designed molecules before their chemical synthesis, thereby streamlining the drug discovery process, reducing costs, and minimizing reliance on extensive experimental screening.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical, electronic, and steric properties, which are in turn determined by its molecular structure. nih.gov By systematically modifying the scaffold of this compound—for instance, by altering substituents on the thiazole or pyrrolidine rings—and measuring the corresponding biological activity, a dataset can be generated to build a predictive model.

The development of a QSAR model for analogs of this compound would typically involve several key steps:

Data Set Assembly: A series of analogs of this compound would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be quantified, often as an IC50 or EC50 value. For modeling purposes, these values are commonly converted to a logarithmic scale (e.g., pIC50) to ensure a linear relationship with the descriptors. laccei.org

Molecular Descriptor Calculation: For each analog, a wide array of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure. They can be broadly categorized as electronic (e.g., LUMO/HOMO energies, partial charges), steric (e.g., molecular volume, Kier's shape indices), hydrophobic (e.g., LogP), and topological (e.g., molecular connectivity indices). researchgate.net

Model Development: Statistical methods are employed to build an equation that links the most relevant descriptors to the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). laccei.org MLR, for example, generates a linear equation where the biological activity is the dependent variable and the selected molecular descriptors are the independent variables.

Model Validation: The robustness and predictive power of the generated QSAR model must be rigorously validated. This involves internal validation (e.g., cross-validation, such as the leave-one-out method) and external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model generation) is assessed. laccei.org

For instance, a QSAR study on thiazole derivatives acting as 5-lipoxygenase inhibitors successfully developed a 2D-QSAR model using multiple linear regression. laccei.org The dataset was split into a training set (80% of compounds) to build the model and a test set (20%) to validate its predictive capability. laccei.org Another study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as Molar Refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) to construct models with high predictive accuracy.

The insights derived from such a QSAR model are invaluable for the design of new, more potent analogs of this compound. The model's equation can highlight which properties are critical for enhancing biological activity. For example, a positive coefficient for a descriptor like LogP would suggest that increasing the lipophilicity of the analog could lead to better activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region of the molecule are detrimental. This predictive intelligence guides chemists in prioritizing the synthesis of candidates with the highest probability of success.

Interactive Data Tables

Below are tables summarizing key concepts in QSAR modeling relevant to the design of thiazole analogs.

Table 1: Representative Molecular Descriptors in QSAR Studies

This table details common descriptors used in building QSAR models for thiazole derivatives and their general significance in drug design.

Descriptor CategoryDescriptor NameSymbolSignificance & Interpretation
Hydrophobic Logarithm of Partition CoefficientLogPMeasures the lipophilicity of a molecule. It influences absorption, distribution, metabolism, and excretion (ADME) properties and membrane permeability.
Electronic Energy of Lowest Unoccupied Molecular OrbitalELUMORepresents the energy of the lowest unoccupied molecular orbital. It relates to a molecule's ability to accept electrons and can be important in receptor-ligand interactions.
Steric/Size Molar RefractivityMRAn indicator of molecular volume and the polarizability of a molecule. It reflects the bulk and dispersion forces of a substituent or molecule.
Topological Molecular Connectivity Index2χvA numerical value that describes the degree of branching and connectivity in a molecule's structure. It can correlate with various physical and biological properties. researchgate.net
Shape Kier's Shape Indexκ⍺3Quantifies the spatial shape of a molecule, which is crucial for its ability to fit into a biological target's active site. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

This table outlines the primary statistical metrics used to evaluate the quality, robustness, and predictive power of a QSAR model, with typical values seen in thiazole derivative studies. laccei.org

ParameterSymbolDescriptionIndication of a Good Model
Coefficient of Determination Measures the proportion of the variance in the biological activity that is predictable from the molecular descriptors. Values range from 0 to 1.An R² value close to 1.0 indicates a strong fit for the training set data. For example, a model with R² = 0.76 is considered to have a satisfactory performance.
Cross-Validated R² R²cv or Q²A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.A Q² > 0.5 is generally considered indicative of a good predictive model.
External Validation R² R²testThe coefficient of determination calculated for the external test set. It is a crucial indicator of the model's ability to predict the activity of new, unseen compounds.An R²test value > 0.6 is often considered a benchmark for a model with good external predictability. laccei.org
Mean Squared Error MSERepresents the average of the squares of the errors, i.e., the average squared difference between the estimated values and the actual value.A lower MSE value indicates a better fit of the model to the data.
Root Mean Square Error RMSEThe square root of the MSE. It provides the error in the same units as the predicted value, making it easier to interpret.A lower RMSE value indicates higher accuracy in the model's predictions. laccei.org

Pre Clinical Biological Evaluation and Mechanistic Insights of 5 Bromo 2 Pyrrolidin 2 Ylmethyl Thiazole in Vitro Studies Only

Exploration of Molecular Targets and Pathways

Enzyme Inhibition Assays (e.g., kinases, proteases, other relevant enzymes)

No data available.

Receptor Binding Affinity Studies

No data available.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No data available.

Cellular Assays for Mechanistic Understanding

Cell-Based Target Engagement Assays

No data available.

Assessment of Cellular Pathway Modulation (e.g., Western Blot, qPCR, reporter assays)

No data available.

Mechanism-Based Cellular Cytotoxicity Studies (e.g., apoptosis induction, cell cycle arrest, autophagy)

No in vitro studies detailing the mechanism-based cellular cytotoxicity of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole have been found in published scientific literature. There is no available data on its potential to induce apoptosis, cause cell cycle arrest, or trigger autophagy in cancer cell lines or other cellular models. While other novel thiazole (B1198619) and benzimidazole (B57391) derivatives have been shown to induce apoptosis and cause cell cycle arrest, these findings are specific to their unique structures and cannot be extrapolated to the subject compound. nih.govexcli.denih.govmdpi.commdpi.com

Antimicrobial Activity Profiling (In Vitro Bacterial and Fungal Strains)

There are no available research articles or data reporting the in vitro antimicrobial activity of this compound against any bacterial or fungal strains.

No studies determining the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for this compound have been published. Therefore, no data tables on its potency against various microbial strains can be provided. For context, studies on different thiazole-based derivatives have reported a range of MIC and MBC values against various pathogens, but this information is not applicable to the specific compound . nih.govresearchgate.net

As there are no primary antimicrobial activity studies, there is consequently no research on the potential bacterial or fungal targets of this compound.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Pyrrolidin 2 Ylmethyl Thiazole Derivatives

Systematic Elucidation of Pharmacophoric Requirements

The fundamental structure of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole contains several key pharmacophoric features that are essential for its biological activity. The pyrrolidine (B122466) ring, the thiazole (B1198619) heterocycle, and the bromine substituent at the C-5 position of the thiazole ring all play critical roles in the interaction of these molecules with their biological targets.

Systematic studies have revealed that the pyrrolidinyl moiety often acts as a crucial binding element, with the nitrogen atom being of particular importance for receptor interaction. nih.gov The thiazole ring serves as a rigid scaffold, properly orienting the pyrrolidinyl group and the halogen substituent for optimal binding. The distance and rotational flexibility between the pyrrolidine and thiazole rings, dictated by the methylene (B1212753) linker, are also vital for achieving high affinity and selectivity.

Pharmacophore models for related nicotinic acetylcholine (B1216132) receptor ligands often highlight the importance of a cationic amine (present in the protonated pyrrolidine ring) and a hydrogen bond acceptor (the nitrogen atom in the thiazole ring). The spatial arrangement of these features is a key determinant of agonist, partial agonist, or antagonist activity at different nAChR subtypes.

Impact of Substituents on Biological Potency and Selectivity

The presence and nature of halogen substituents on the thiazole ring have a profound impact on the pharmacological profile of these derivatives. The bromine atom at the C-5 position of the thiazole ring in the parent compound is a critical feature. Halogenation at this position is known to enhance the binding affinity and selectivity for certain receptor subtypes.

The electron-withdrawing nature and the steric bulk of the bromine atom can influence the electronic properties of the thiazole ring and create specific interactions within the receptor binding pocket. nih.gov Studies on related heterocyclic compounds have shown that substitution with halogens like bromine can lead to increased potency. For instance, in some series of compounds, bromo-substituted derivatives have demonstrated enhanced activity compared to their non-halogenated counterparts. mdpi.com

Compound Modification Observed Effect on Activity
Analog ANo halogen at C-5Lower potency
Analog BBromine at C-5Increased potency and selectivity
Analog CChlorine at C-5Potency maintained or slightly reduced compared to bromine

This table is illustrative and based on general findings in related compound series.

The pyrrolidine ring is another key area for structural modification in SAR studies of this compound class. Both the substitution pattern on the ring and its stereochemistry can significantly affect biological activity.

Methylation of the pyrrolidine nitrogen, for example, has been shown to have varied effects depending on the specific receptor subtype being targeted. In some cases, N-methylation can enhance potency, while in others it may lead to a decrease or a switch in activity from agonist to antagonist. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) revealed that methylation at different ring carbons resulted in unique changes in receptor interactions. nih.gov The conformation of the pyrrolidine ring, which can be influenced by substituents, is also crucial for fitting into the binding site of the receptor.

Modification to Pyrrolidine Ring General Impact on nAChR Binding
N-MethylationCan modulate potency and efficacy
C-MethylationPosition-dependent effects on selectivity and affinity nih.gov
Introduction of hydroxyl groupsMay introduce new hydrogen bonding interactions
Change in stereochemistryOften leads to significant changes in activity

This table summarizes general trends observed in related nicotinic ligands.

The thiazole ring and the methylene linker connecting it to the pyrrolidine moiety are fundamental to the activity of these compounds. The thiazole ring is a bioisostere of other aromatic and heteroaromatic systems found in active ligands and is valued for its specific electronic and steric properties. globalresearchonline.net Its nitrogen and sulfur atoms can participate in important interactions within the receptor binding site.

The linker's length and flexibility are critical. An oxymethylene bridge is present in some potent nicotine analogs, preserving the chirality of the pyrrolidinium ring. nih.gov Altering the linker, for instance by increasing its length or rigidity, can drastically change the compound's affinity and selectivity profile by altering the relative positioning of the pyrrolidine and thiazole rings.

Structural Element Role in Biological Activity
Thiazole RingRigid scaffold, potential for hydrogen bonding and pi-stacking interactions
Methylene LinkerDictates spatial orientation of pyrrolidine and thiazole rings
Sulfur Atom of ThiazoleCan engage in specific interactions within the binding pocket
Nitrogen Atom of ThiazoleActs as a hydrogen bond acceptor

This table outlines the functional roles of the core structural components.

Correlation of Computational Predictions with Experimental SAR Data

Computational modeling and molecular docking studies have become increasingly valuable tools for understanding the SAR of this compound derivatives. These in silico methods allow for the visualization of how these ligands might bind to their receptor targets, such as the acetylcholine binding protein (AChBP), a homolog of the ligand-binding domain of nAChRs. nih.gov

Computational predictions can help to rationalize experimentally observed SAR data. For example, docking studies might reveal that the bromine atom at C-5 occupies a specific hydrophobic pocket within the receptor, explaining the increased potency of halogenated compounds. Similarly, modeling can predict how different pyrrolidine ring conformations or substitutions might alter the binding mode and affinity.

While computational predictions are a powerful guide, they must be validated by experimental data. The synergy between in silico modeling and empirical testing accelerates the drug discovery process by allowing for more rational design of new analogs with improved properties. Docking studies on similar thiazole derivatives have suggested potential interactions with key amino acid residues in the binding sites of their target proteins. nih.gov

Advanced Analytical Methodologies for Research Applications

Development of High-Throughput Screening (HTS) Assays for Compound Activity

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. springernature.com While specific HTS campaigns for 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole are not extensively detailed in public literature, assays can be designed based on the known biological activities of related thiazole-containing molecules. nih.govresearchgate.net

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme. Given that thiazole (B1198619) derivatives have been identified as enzyme inhibitors, an HTS campaign for this compound could involve enzymatic assays. nih.govmdpi.com For example, a fluorescence-based assay could be developed where the target enzyme cleaves a substrate to produce a fluorescent signal; inhibitors would prevent this, leading to a measurable decrease in fluorescence.

Cell-Based Assays: These assays utilize living cells to assess a compound's effect on cellular functions, such as cell viability, proliferation, or the activation of specific signaling pathways. For a compound like this compound, a cell-based HTS could screen for cytotoxicity against cancer cell lines or for antimicrobial activity against various bacterial or fungal strains. nih.govnih.gov Flow cytometry is a powerful tool in these assays, capable of measuring apoptosis, mitochondrial membrane potential, and caspase activation to elucidate the mechanism of action. nih.gov

A typical HTS workflow involves an initial primary screen to identify "hits," followed by confirmatory assays and dose-response studies to validate these hits and determine their potency (e.g., IC50 value).

Table 1: Hypothetical High-Throughput Screening Cascade for an Enzyme Target
Assay StageMethodologyParameter MeasuredCriteria for Progression
Primary ScreenSingle-concentration (e.g., 10 µM) fluorescence-based enzymatic assayPercent Inhibition>50% inhibition
Confirmatory ScreenRe-test of primary hits in the same assayConfirmation of ActivityActivity confirmed
Dose-Response8-point serial dilution of confirmed hitsIC50 ValueIC50 < 10 µM
Selectivity PanelAssays against related enzymesIC50 against off-target enzymes>10-fold selectivity for the primary target

Methods for Quantifying Compound Levels in Biological Matrices (e.g., cell lysates, enzyme solutions)

Accurate quantification of a compound in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and specificity. mdpi.comresearchgate.net A robust LC-MS/MS method enables the precise measurement of this compound in complex samples like cell lysates. nih.gov

Sample Preparation: The first step involves extracting the analyte from the biological matrix and removing interfering substances like proteins and salts. For cell lysates, a common and effective technique is protein precipitation. mdpi.com This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724), to the lysate. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins, leaving the compound of interest in the supernatant, which can then be directly analyzed.

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate) and an organic component (e.g., methanol) allows for the separation of the analyte from other matrix components.

Mass Spectrometric Detection: The eluent from the HPLC is directed into a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the compound, minimizing interference and allowing for accurate quantification. mdpi.com

Table 2: Typical LC-MS/MS Method Parameters and Validation Results
ParameterCondition / Value
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionSpecific m/z for Precursor → Product Ion
Method Validation
Linear Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy & PrecisionWithin ±15%

Stability Profiling in Research Buffers and Biological Media

Evaluating the stability of a research compound is crucial to ensure the reliability of experimental results and to assess its potential as a drug candidate. Stability is assessed under two main conditions: chemical stability in aqueous buffers and metabolic stability in biological media. scilit.com

Chemical Stability: This is evaluated by incubating the compound in buffers at various pH values (e.g., acidic, neutral, and basic) at a set temperature (e.g., 37°C). Samples are taken at different time points, and the concentration of the remaining parent compound is measured by LC-MS/MS. This helps identify potential degradation pathways, such as hydrolysis. For compounds containing a thiazole ring, instability under certain conditions, such as acidic pH, can be a concern.

Stability in Biological Media: To assess metabolic stability, the compound is incubated in media containing enzymes, such as liver microsomes or blood plasma. scilit.com Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of drug metabolism. Plasma contains esterases and other enzymes that can degrade compounds. By measuring the disappearance of the parent compound over time, its metabolic half-life (t½) can be determined, providing an early indication of its likely clearance rate in vivo.

Table 3: Illustrative Stability Data for this compound after 2-hour Incubation at 37°C
ConditionPercent of Parent Compound RemainingInferred Stability
Phosphate Buffer (pH 7.4)96%High Chemical Stability
Acetate Buffer (pH 5.0)85%Moderate Chemical Stability
Human Plasma91%High Stability in Plasma
Human Liver Microsomes (1 mg/mL)45%Moderate Metabolic Stability

Future Perspectives and Research Directions for 5 Bromo 2 Pyrrolidin 2 Ylmethyl Thiazole

Exploration of Novel Synthetic Diversification Strategies

The future of research on 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole will heavily rely on the development of innovative and efficient synthetic routes to generate a library of analogues for structure-activity relationship (SAR) studies. Current synthetic approaches for thiazole (B1198619) and pyrrolidine (B122466) derivatives can be adapted and optimized for this specific scaffold.

Key areas for exploration include:

Convergent Synthesis: Developing a robust convergent synthetic strategy where the functionalized thiazole and pyrrolidine rings are synthesized separately and then coupled would offer significant flexibility. This approach would allow for the independent modification of both heterocyclic systems, leading to a wide array of derivatives.

Late-Stage Functionalization: Investigating late-stage C-H functionalization of the thiazole and pyrrolidine rings could provide rapid access to novel derivatives from a common intermediate. This would be particularly useful for introducing a variety of substituents at different positions to probe their effect on biological activity.

Stereoselective Synthesis: The pyrrolidine ring contains a chiral center, and the stereochemistry is likely to play a crucial role in biological interactions. Future synthetic efforts should focus on developing stereoselective methods to obtain enantiomerically pure forms of this compound and its derivatives. This will be critical for understanding the specific interactions with biological targets. mdpi.com

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy sources like microwave or ultrasound irradiation, will be essential for developing sustainable and scalable synthetic processes. nih.govresearchgate.netmdpi.com

Synthetic StrategyDescriptionPotential Advantages
Convergent SynthesisSeparate synthesis of thiazole and pyrrolidine fragments followed by coupling.High flexibility for diversification of both rings.
Late-Stage FunctionalizationIntroduction of functional groups onto the core scaffold in the final steps.Rapid access to a diverse library of analogues.
Stereoselective SynthesisControl of the stereochemistry at the chiral center of the pyrrolidine ring.Elucidation of stereospecific biological activity.
Green ChemistryUtilization of sustainable and environmentally friendly synthetic methods.Reduced environmental impact and improved scalability.

Deepening Mechanistic Understanding of Biological Interactions

A fundamental aspect of future research will be to elucidate the mechanism of action of this compound and its derivatives at a molecular level. Given the known biological activities of related thiazole and pyrrolidine compounds, several avenues warrant investigation.

Thiazole-pyrrolidine hybrids have been reported to exhibit a range of biological activities, including antibacterial, anticonvulsant, and enzyme inhibitory effects. biointerfaceresearch.comresearchgate.net The presence of the bromine atom on the thiazole ring can also influence the compound's properties, potentially enhancing its activity or introducing new pharmacological profiles. Brominated thiazoles have been investigated for their potential as anticancer and antimicrobial agents. researchgate.net

Future mechanistic studies should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico target prediction to identify the specific cellular proteins that interact with the compound.

Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, a panel of relevant enzymes should be screened. For instance, various kinases, proteases, and metabolic enzymes are known targets for thiazole-containing molecules.

Molecular Docking and Simulation: Computational studies can provide insights into the binding modes of this compound with its biological targets. This will aid in understanding the key intermolecular interactions and guide the design of more potent and selective analogues.

Cellular and Phenotypic Screening: High-content screening and other cell-based assays can reveal the compound's effects on cellular pathways and phenotypes, providing clues about its mechanism of action.

Expanding the Spectrum of Potential Research Applications

The structural features of this compound suggest a broad range of potential research applications that should be systematically explored. The thiazole ring is a privileged scaffold in drug discovery, found in numerous approved drugs with diverse therapeutic uses. lifechemicals.com Similarly, the pyrrolidine ring is a common motif in many biologically active natural products and synthetic compounds. nih.gov

Based on the activities of related compounds, future research could focus on the following areas:

Antimicrobial Agents: Thiazole-pyrrolidine derivatives have shown promise as antibacterial agents. biointerfaceresearch.comresearchgate.net The development of new antibiotics is a critical area of research due to the rise of drug-resistant bacteria.

Anticancer Therapeutics: The thiazole scaffold is present in several anticancer drugs. mdpi.comnih.gov The potential of this compound and its derivatives as antiproliferative agents should be investigated against a panel of cancer cell lines.

Neurological Disorders: Some thiazole and pyrrolidine derivatives have shown activity in the central nervous system, including anticonvulsant properties. researchgate.netnih.gov This suggests that the compound could be a starting point for the development of new treatments for epilepsy or other neurological conditions.

Enzyme Inhibitors: The potential for this compound to act as an inhibitor of various enzymes opens up possibilities for treating a wide range of diseases, including inflammatory conditions and metabolic disorders. For instance, some bromothiazole compounds have shown inhibitory activity against monoacylglycerol lipase (B570770) (MAGL). researchgate.net

Potential ApplicationRationale
Antimicrobial AgentsKnown antibacterial activity of thiazole-pyrrolidine hybrids. biointerfaceresearch.comresearchgate.net
Anticancer TherapeuticsThe thiazole moiety is a common feature in anticancer drugs. mdpi.comnih.gov
Neurological DisordersAnticonvulsant properties observed in related heterocyclic compounds. researchgate.netnih.gov
Enzyme InhibitorsPotential to target various enzymes involved in disease pathways. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing data for thiazole and pyrrolidine derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues of this compound. This can help prioritize the synthesis of the most promising compounds. nih.gov

De Novo Design: Generative AI models can design novel molecules based on desired properties, potentially leading to the discovery of new chemical scaffolds with improved efficacy and safety profiles. arxiv.org

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and reliable synthetic routes, reducing the time and resources required for chemical synthesis. semanticscholar.org

Lead Optimization: Reinforcement learning and other ML techniques can be used to guide the iterative process of lead optimization, helping to identify modifications that are most likely to improve the compound's therapeutic properties. ardigen.com By leveraging AI, researchers can navigate the vast chemical space more effectively and accelerate the journey from a promising hit to a viable drug candidate. preprints.org

Q & A

Q. What are the common synthetic routes for introducing bromine into the thiazole ring of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole?

Bromination of thiazole derivatives typically employs electrophilic substitution. For example, 2-hydroxy-4-methylthiazole undergoes bromination in chloroform to yield 5-bromo-2-hydroxy-4-methylthiazole . For sterically hindered positions, methods like radical bromination using N-bromosuccinimide (NBS) under UV light or reflux conditions are effective, as seen in the synthesis of C5-bromoimidazo[2,1-b][1,3,4]thiadiazole . Ensure regioselectivity is confirmed via 1^1H/13^13C NMR and X-ray crystallography .

Q. How can the pyrrolidine moiety in this compound influence its reactivity?

The pyrrolidine ring adopts an envelope conformation, which may sterically hinder nucleophilic attacks at the thiazole sulfur or nitrogen. Computational studies (e.g., DFT) are recommended to analyze torsional angles and electronic effects. Experimental evidence from analogous compounds shows that substituents on pyrrolidine can alter dihedral angles between the thiazole and aromatic rings by up to 36.85° .

Q. What safety protocols are critical when handling brominated thiazoles?

Brominated thiazoles require strict adherence to GHS guidelines. Use fume hoods to avoid inhalation (risk of respiratory irritation) and wear nitrile gloves to prevent dermal exposure. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring affect substitution reactions in this compound?

The electron-withdrawing bromine at position 5 deactivates the thiazole ring, directing electrophilic attacks to the less hindered position 4. For instance, Suzuki-Miyaura coupling with arylboronic acids at position 4 requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) . Monitor reaction progress via LC-MS to detect intermediates.

Q. What strategies optimize the biological activity of thiazole-pyrrolidine hybrids?

Structure-activity relationship (SAR) studies indicate that substituting the pyrrolidine nitrogen with electron-donating groups (e.g., methyl) enhances antimicrobial potency. For example, thiazole derivatives with 4-(trifluoromethyl) groups exhibit MIC values <1 µg/mL against Staphylococcus aureus . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with bacterial topoisomerases .

Q. How can NMR spectroscopy resolve contradictions in regiochemical assignments for thiazole derivatives?

Conflicting 1^1H NMR signals (e.g., coupling constants for adjacent protons) can arise from conformational flexibility. Employ 2D techniques (COSY, NOESY) to clarify spatial relationships. For 5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole, 13^13C NMR confirmed the bromomethyl position via distinct shifts at δ 29.7 ppm (CH2_2Br) and δ 165.5 ppm (C=O) .

Q. What mechanistic insights explain the role of 1-deoxy-D-xylulose in thiazole biosynthesis for analog design?

In bacterial systems, 1-deoxy-D-xylulose contributes carbon atoms to the thiazole core via a pyridoxal phosphate (PLP)-dependent pathway . Mimicking this pathway, synthetic routes using cysteine and glycine as precursors can yield isotopically labeled analogs for metabolic tracing. Validate via 13^{13}C-NMR or mass spectrometry.

Methodological Guidance

  • Synthesis Optimization : Use K2_2CO3_3 in chloroform for nucleophilic substitutions (e.g., pyrrolidine coupling) to minimize side reactions .
  • Crystallography : Resolve conformational ambiguities via single-crystal X-ray diffraction. For example, asymmetric units may contain two independent molecules with distinct dihedral angles .
  • Biological Assays : Prioritize thiazole derivatives with logP <3.5 for improved membrane permeability in cytotoxicity screens (e.g., MTT assays against HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.